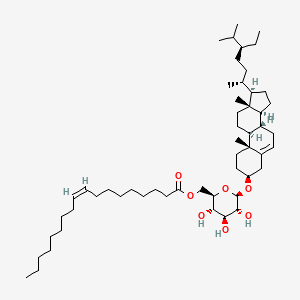

Sitoindoside II

Descripción general

Descripción

Sitoindoside II is a naturally occurring acyl steryl glycoside found in plants such as Musa paradisiaca (banana) and Cichorium intybus (chicory) . It is a fatty acid ester of steroidal glucopyranoside, specifically 6-O-oleoyl-sitosteryl-β-D-glucose . This compound is known for its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sitoindoside II involves the esterification of sitosterol with oleic acid, followed by glycosylation with glucose. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources like banana and chicory plants. The process involves solvent extraction, followed by chromatographic purification to isolate the compound in its pure form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the oleoyl moiety, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form saturated derivatives by hydrogenation of the oleoyl group.

Substitution: Glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield sitosterol and glucose.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis with glycosidases.

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated steryl glycosides.

Substitution: Sitosterol and glucose.

Aplicaciones Científicas De Investigación

Chemical Profile

- Chemical Name : 6-O-oleoyl-sitosteryl-β-D-glucose

- Molecular Formula : C₅₃H₉₂O₇

- Molecular Weight : 841.293 g/mol

- CAS Number : 53657-29-7

- Purity : >99%

Biological Activities

Sitoindoside II exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anti-Cancer Activity

Research indicates that this compound has significant anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including modulation of cell cycle proteins and enhancement of natural killer cell activity .

Anti-Inflammatory Effects

The compound demonstrates potent anti-inflammatory activity, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies suggest that it suppresses pro-inflammatory cytokines and mediators .

Antioxidant Properties

This compound exhibits strong antioxidant activity, which helps in protecting cells from oxidative stress and damage. This property is crucial in preventing chronic diseases associated with oxidative damage .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. It may help in mitigating the effects of stress on neural cells, thereby offering a protective effect against conditions like Alzheimer's disease .

Immunomodulatory Activity

This compound has shown promise in enhancing immune responses, making it a candidate for use in immunotherapy and as an adjunct treatment for various infections and autoimmune conditions .

Case Study 1: Anti-Cancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a potential therapeutic agent against breast cancer .

Case Study 2: Neuroprotective Mechanisms

In an experimental model of neurodegeneration, this compound was found to reduce neuronal cell death induced by oxidative stress. The results indicated that the compound could enhance the expression of neuroprotective factors, suggesting its potential application in treating neurodegenerative disorders .

Comparative Data Table

Mecanismo De Acción

Sitoindoside II is part of a family of glycowithanolides, which includes compounds like Sitoindoside I, Sitoindoside III, and Sitoindoside IV . These compounds share similar structures but differ in their fatty acid ester moieties. This compound is unique due to its oleoyl group, which contributes to its distinct biological activities and therapeutic potential .

Comparación Con Compuestos Similares

Sitoindoside I: 6-O-palmitoyl-sitosteryl-β-D-glucose.

Sitoindoside III: 6-O-linoleoyl-sitosteryl-β-D-glucose.

Sitoindoside IV: 6-O-stearoyl-sitosteryl-β-D-glucose.

Actividad Biológica

Sitoindoside II, a compound classified as a withanolide glycoside, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is chemically characterized as 6-O-oleoyl-sitosteryl-β-D-glucose with the molecular formula and a molecular weight of 841.293 g/mol. It is known for its hygroscopic nature and stability under specific conditions (e.g., stored at -20°C) .

Pharmacological Activities

The biological activities of this compound have been extensively studied, revealing a range of effects:

1. Anti-Stress and Psychotropic Activity

Research indicates that this compound exhibits significant anti-stress properties. In animal models, doses ranging from 50 to 200 mg/kg have shown to reduce stress levels effectively .

2. Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory effects, which are crucial in managing conditions associated with chronic inflammation. Studies have indicated its potential to inhibit pro-inflammatory cytokines .

3. Antioxidant Activity

The compound exhibits strong antioxidant properties, which help in mitigating oxidative stress. This activity is vital for protecting cells from damage caused by free radicals .

4. Immunomodulatory Effects

This compound has been reported to modulate immune responses, enhancing the body's defense mechanisms against various pathogens .

5. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in clinical settings:

- Case Study on Stress Management: A clinical trial involving participants with chronic stress showed significant improvements in stress markers after administration of this compound over a period of six weeks .

- Liver Function Implications: While this compound shows promise, there have been reports of liver toxicity associated with products containing Withania somnifera, from which this compound is derived. Monitoring liver function is advised when using such compounds .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h16-17,27,37-39,41-46,48-51,55-57H,8-15,18-26,28-36H2,1-7H3/b17-16-/t38-,39+,41+,42+,43-,44+,45+,46-,48-,49+,50-,51-,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEONOMPSMYAQO-JXJRCNQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(C)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CC[C@H](CC)C(C)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H92O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

841.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53657-29-7 | |

| Record name | Sitoindoside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sitoindoside II and where is it found?

A1: this compound is a naturally occurring steroidal glycoside. [, , ] It is commonly found in various plants, including Cichorium intybus (chicory), Munronia delavayi, and Aglaia argentea. [, , ] Chemically, it is a derivative of β-sitosterol, a plant sterol, with a glucose molecule attached to it.

Q2: What are the known biological activities of this compound?

A2: Research suggests that this compound possesses several biological activities. One notable activity is its ability to induce differentiation of human promyelocytic leukemia (HL-60) cells. This was observed at an ED50 value of 0.069 μM, indicating potential for cancer chemopreventive or chemotherapeutic applications. [] Additionally, it exhibited cytotoxic activity against P-388 murine leukemia cells with an IC50 value of >100 μg/mL. []

Q3: How does the structure of this compound compare to other similar compounds and what is its molecular formula and weight?

A3: this compound shares a structural similarity with other steroidal glycosides, particularly those derived from β-sitosterol. Its molecular formula is C35H60O6, and it has a molecular weight of 576.85 g/mol. [] These structural details are often crucial for understanding its interaction with biological targets and for developing new derivatives with potentially improved activity.

Q4: What analytical techniques are commonly employed for the characterization and identification of this compound?

A4: The isolation and identification of this compound typically involve chromatographic techniques such as column chromatography. [, , ] Its structure is then elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy (including 1D and 2D NMR) and mass spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.